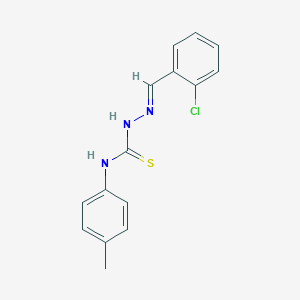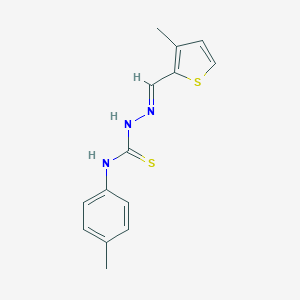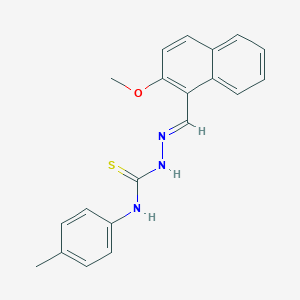
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a hydrazinecarbothioamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methoxynaphthaldehyde with N-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxynaphthaldehyde, while reduction of the hydrazinecarbothioamide moiety can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group and aromatic structure but differs in its overall framework and functional groups.
4-Methoxyphenylacetonitrile: Similar in having a methoxy-substituted aromatic ring but with different functional groups.
Uniqueness
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its combination of a naphthalene ring, methoxy group, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C20H19N3OS |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C20H19N3OS/c1-14-6-5-7-16(12-14)22-20(25)23-21-13-15-10-11-19(24-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3,(H2,22,23,25)/b21-13+ |
Clé InChI |
ZPLCNQGLSHUUHJ-FYJGNVAPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C3=CC=CC=C23)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B323862.png)


![2-Methoxy-4-(2-{[(4-methylphenyl)amino]carbonothioyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B323867.png)



![Ethyl 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B323874.png)
![2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323877.png)


![(4E)-4-[(2,5-dimethylphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323883.png)
![(4E)-5-oxo-3-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323884.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323887.png)
